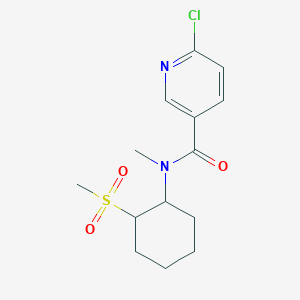![molecular formula C20H21F3N4O5 B2809323 [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol CAS No. 860610-88-4](/img/structure/B2809323.png)
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol is a useful research compound. Its molecular formula is C20H21F3N4O5 and its molecular weight is 454.406. The purity is usually 95%.
BenchChem offers high-quality [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Oxidative Cyclization Catalysis : cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes have been identified as Lewis acids capable of catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide, highlighting a potential application in organic synthesis and catalysis processes (Dönges et al., 2014).
Electrolytic Systems for Supporting Electrolyte Generation : A novel electrolytic system employing solid-supported bases for in situ generation of a supporting electrolyte from methanol as a solvent showcases the adaptability of such compounds in enhancing the efficiency of chemical reactions (Tajima & Fuchigami, 2005).
N-Alkylation and Transfer Hydrogenation : The use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst, demonstrates the compound's utility in methylation reactions and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Catalytic N-Alkylation : Demonstrating catalytic N-alkylation of amines with primary alcohols over halide clusters, this research indicates the versatility of piperidine derivatives in facilitating N-alkylation, a fundamental transformation in organic synthesis (Kamiguchi et al., 2007).
Crystal Structure and Material Science
Synthesis and Crystal Structure : The synthesis and crystal structure analysis of compounds like [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, which reveal details about their molecular geometry and intermolecular interactions, contribute to the understanding of molecular design and materials science (Girish et al., 2008).
Thermal and Optical Studies : Investigations on the thermal, optical, etching, and structural properties of specific piperidine derivatives provide insights into the material's stability and potential applications in various fields, including electronics and photonics (Karthik et al., 2021).
Chemical Synthesis and Reaction Mechanisms
Anodic Methoxylation : Solid-supported bases enable the anodic methoxylation of phenyl trifluoroethyl sulfide, showcasing the role of piperidine derivatives in facilitating electrochemical reactions and the potential for recycling catalysts (Tajima & Fuchigami, 2005).
Indirect Electrochemical Oxidation : The indirect electrochemical oxidation of piperidin-4-ones mediated by sodium halide-base systems offers a pathway to α-hydroxyketals and demonstrates the versatility of piperidine derivatives in electrochemical applications (Elinson et al., 2006).
Propriétés
IUPAC Name |
[1-[2-[[2,6-dinitro-4-(trifluoromethyl)anilino]methyl]phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O5/c21-20(22,23)15-9-17(26(29)30)19(18(10-15)27(31)32)24-11-14-3-1-2-4-16(14)25-7-5-13(12-28)6-8-25/h1-4,9-10,13,24,28H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZQLHOBXTOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)
![N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2809242.png)

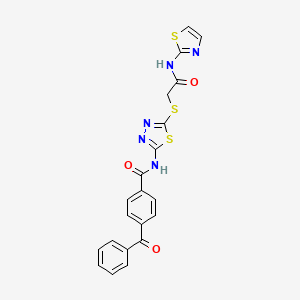
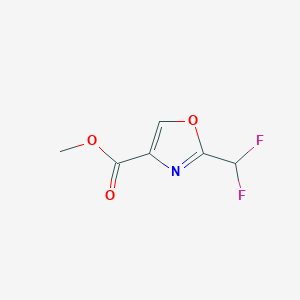
![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)



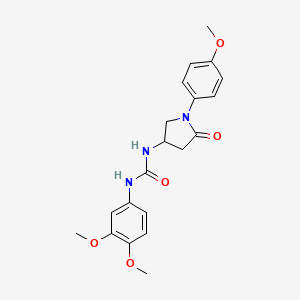

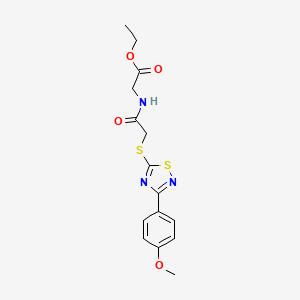
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)
